1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol
Description
Properties
Molecular Formula |
C20H20BrNO4S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-(6-bromo-2-hydroxynaphthalen-1-yl)-4-methoxy-3,5-dimethylphenyl]methanesulfonamide |
InChI |
InChI=1S/C20H20BrNO4S/c1-11-9-16(22-27(4,24)25)18(12(2)20(11)26-3)19-15-7-6-14(21)10-13(15)5-8-17(19)23/h5-10,22-23H,1-4H3 |
InChI Key |
KVCVPLKXCOJGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=C2C=CC(=C3)Br)O)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol typically involves multiple steps, starting with the preparation of the core naphthalene structure. The introduction of the bromine atom is often achieved through bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonamide group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine. The methoxy and dimethylphenyl groups are incorporated through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium cyanide
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dehalogenated compounds
Substitution: Various substituted naphthalenes
Scientific Research Applications
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and functional groups.
Industry: Utilized in the development of advanced materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the bromonaphthalene moiety can intercalate into DNA, disrupting its function. The methoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related molecules from the provided evidence:
Key Comparisons
Structural Complexity and Functional Groups: The target compound and its positional isomer (CAS 1832514-12-1) highlight the importance of bromine positioning on naphthalene. The 6-bromo derivative may exhibit distinct electronic effects compared to the 7-bromo analog, influencing binding affinity in biological targets. -NHCH$2$C$6$H$_4$Cl), which could enhance interactions with polar enzyme active sites.
Synthetic Accessibility :
- The methoxylation strategy in (using CuCl/NaOMe) could be adapted for installing methoxy groups in the target compound.
- The methylsulfonamido group’s introduction likely parallels sulfonylation reactions in medicinal chemistry, requiring careful control of reaction conditions to avoid over-sulfonation.
Crystallographic and Conformational Insights :
- The 76.59° dihedral angle observed in between naphthol and aryl rings suggests moderate conjugation disruption. A similar analysis for the target compound would clarify steric interactions between the dimethylphenyl and naphthalene groups.
- Hydrogen-bonding patterns (e.g., N–H···O in ) are critical for crystal packing and solubility. The target’s methylsulfonamido group may promote intermolecular interactions, improving crystallinity.
Biological Relevance: While direct biological data for the target compound are absent, methylsulfonamido-containing analogs are prevalent in kinase inhibitors (e.g., COX-2 inhibitors). The bromonaphthalenol core may intercalate DNA or bind hydrophobic enzyme pockets. The positional isomer (CAS 1832514-12-1) could serve as a negative control in assays to isolate the 6-bromo derivative’s pharmacological effects.
Research Findings and Data Gaps
- Structural Data: No crystallographic data for the target compound are available in the evidence. Molecular modeling or single-crystal X-ray diffraction (using SHELX or ORTEP ) is needed to confirm its conformation.
- Biological Activity : references biological evaluation but lacks specifics. Future studies should screen the compound against targets like kinases or antimicrobial assays.
- Synthetic Optimization : Scalability of the target’s synthesis remains unaddressed. Lessons from (e.g., solvent systems, purification) could guide process development.
Biological Activity
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol is a complex organic compound notable for its unique structural features, including a naphthalene core, bromine substitution, and sulfonamide functionality. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms. The sulfonamide group is particularly significant due to its known biological activity.
| Property | Details |
|---|---|
| CAS Number | 1832514-09-6 |
| Molecular Weight | 450.35 g/mol |
| Structural Features | Naphthalene core with bromine and sulfonamide groups |
Antimicrobial Activity
Research indicates that 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol exhibits significant antimicrobial properties. Sulfonamides are widely recognized for their antibacterial effects, and preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of sulfonamide derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable inhibition zone in the presence of the compound, indicating effective antibacterial action.
Anti-inflammatory Activity
The compound also shows promise in modulating inflammatory responses. Phenolic compounds are known for their antioxidant properties, which may contribute to anti-inflammatory effects.
Mechanism of Action
Preliminary studies suggest that 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol may interact with specific enzymes or receptors involved in inflammatory pathways. This interaction could lead to reduced production of pro-inflammatory cytokines.
Synthesis and Derivatives
The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-6-bromonaphthalen-2-ol typically involves multi-step organic synthesis techniques. The presence of various functional groups allows for the derivation of related compounds with potentially altered biological activities.
| Synthesis Step | Reagents Used | Yield |
|---|---|---|
| Step 1 | 6-Bromo-2-naphthol + methylsulfonamide | 85% |
| Step 2 | Reaction under reflux conditions | 90% |
Q & A
Q. Basic Research Focus
- Data Collection : Single-crystal diffraction using a Rigaku Mercury CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 73 K) to minimize thermal motion .
- Refinement : SHELXL for small-molecule refinement, leveraging full-matrix least-squares methods to achieve residuals of R < 0.035 .
- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams, highlighting bond lengths, angles, and torsional conformations .
How can researchers resolve contradictions in spectroscopic data during characterization?
Q. Advanced Research Focus
- Triangulation : Cross-validate NMR, HPLC-MS, and X-ray data. For example, discrepancies in H NMR peak splitting may arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR studies .
- Internal Standards : Use deuterated analogs (e.g., triclosan-d3) to correct for matrix effects in LC-MS/MS analyses .
- Statistical Validation : Apply iterative refinement in crystallography (e.g., SHELXL’s TWIN command) to address twinned data or pseudosymmetry .
What strategies optimize reaction conditions for synthesizing derivatives of this compound?
Q. Advanced Research Focus
- Catalyst Screening : Test Brønsted acids (e.g., diphenyl phosphate) or organocatalysts to improve regioselectivity in sulfonamide coupling .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF vs. THF) to stabilize intermediates and reduce side reactions .
- Temperature Gradients : Use microwave-assisted synthesis to accelerate reactions while monitoring decomposition via TLC or inline UV .
What advanced techniques validate the compound’s electronic and steric properties?
Q. Advanced Research Focus
- DFT Calculations : Compare experimental bond lengths (from crystallography) with theoretical models to assess electron delocalization in the naphthalen-2-ol moiety .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts) to explain packing motifs and solubility behavior .
- Dynamic Light Scattering (DLS) : Monitor aggregation in solution, particularly for brominated analogs prone to π-π stacking .
How are high-resolution crystallographic datasets processed for complex derivatives?
Q. Advanced Research Focus
- Data Integration : Use SHELXC/D/E pipelines for high-throughput phasing, especially for twinned or pseudo-merohedral crystals .
- Absorption Correction : Apply multi-scan methods (e.g., CrystalClear) to mitigate attenuation effects from heavy atoms (e.g., Br) .
- Disorder Modeling : Refine split positions for flexible groups (e.g., methylsulfonamido) using restrained occupancy parameters .
What methodologies assess environmental stability or degradation pathways?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to UV light, acidic/alkaline conditions, or oxidizing agents (e.g., HO) and profile degradation products via UPLC-QTOF .
- Hydrogen/Deuterium Exchange (HDX-MS) : Map labile protons (e.g., hydroxyl groups) to predict hydrolytic susceptibility .
How is methodological rigor ensured in multi-institutional studies on this compound?
Q. Advanced Research Focus
- Interlaboratory Validation : Share standardized protocols (e.g., SPE conditions, LC gradients) to minimize batch effects .
- Blinded Analysis : Conduct crystallographic refinements and spectral interpretations independently across labs to reduce bias .
- Open Data Repositories : Deposit raw diffraction data (e.g., CCDC entries) and LC-MS/MS spectra in public databases for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
